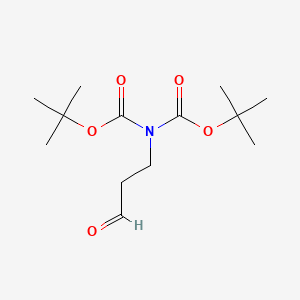

3-(Bis(tert-butoxycarbonyl)amino)propanal

描述

3-(Bis(tert-butoxycarbonyl)amino)propanal is an organic compound with the molecular formula C13H23NO5. It is a derivative of propanal where the amino group is protected by two tert-butoxycarbonyl groups. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bis(tert-butoxycarbonyl)amino)propanal typically involves the protection of an amino group using di-tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using sodium hydroxide or 4-dimethylaminopyridine as a base. The reaction can be performed in various solvents, including acetonitrile and tetrahydrofuran, at ambient temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems.

化学反应分析

Types of Reactions

3-(Bis(tert-butoxycarbonyl)amino)propanal undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The tert-butoxycarbonyl groups can be selectively removed under acidic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: The tert-butoxycarbonyl groups can be removed using trifluoroacetic acid or hydrochloric acid in organic solvents.

Major Products Formed

Oxidation: 3-(Bis

生物活性

3-(Bis(tert-butoxycarbonyl)amino)propanal is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.

This compound is synthesized through the reaction of 3-amino-1-propanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in various solvents, making it suitable for biological assays .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems.

- Enzyme Inhibition : This compound has shown inhibitory effects on specific enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, it may inhibit kinases and proteases that are crucial for cell signaling and metabolism.

- Receptor Modulation : Molecular docking studies indicate that this compound can bind selectively to certain receptors, potentially altering signaling pathways related to cell growth and apoptosis .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. Such activity is critical in managing conditions like cancer and autoimmune disorders, where inflammation plays a pivotal role.

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The inhibition appears to be dose-dependent, with higher concentrations leading to more pronounced effects on tumor growth .

Case Studies

- In Vitro Studies : In a study assessing the cytotoxicity of various Boc-protected amino acids, this compound was found to significantly reduce the viability of breast cancer cells (MCF-7 line), indicating its potential as an anticancer agent .

- Animal Models : Animal studies have shown that administration of this compound at low to moderate doses effectively inhibits tumor growth without significant toxicity. The observed threshold effects suggest that careful dosage can maximize therapeutic benefits while minimizing adverse effects .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₃O₄ |

| Molecular Weight | 273.30 g/mol |

| Solubility | Soluble in DMSO, slightly soluble in water |

| Stability | Stable under standard laboratory conditions |

| Biological Activity | Effect |

|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 |

| Anticancer | Reduction in viability of MCF-7 cells |

| Enzyme Inhibition | Inhibition of kinases and proteases |

科学研究应用

Synthesis and Chemical Properties

The synthesis of 3-(Bis(tert-butoxycarbonyl)amino)propanal typically involves the protection of the amino group in 3-amino-1-propanol using di-tert-butyl dicarbonate (Boc2O). The reaction is generally carried out under basic conditions with triethylamine as a catalyst and dichloromethane as a solvent. The process can be summarized as follows:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 3-amino-1-propanol, Boc2O | Triethylamine, DCM | Formation of 3-(Boc-amino)-1-propanol |

| 2 | 3-(Boc-amino)-1-propanol | Mild acid (e.g., TFA) | Deprotection of Boc group |

The compound features a molecular formula of C8H17NO3, and its structure facilitates further chemical modifications, making it versatile for various applications in organic chemistry .

2.1. Role in Antiviral Therapy

One of the most notable applications of this compound is in the development of HIV protease inhibitors. Research has demonstrated that derivatives synthesized from this compound exhibit significant inhibitory effects on HIV protease, which is essential for viral replication. The ability to modify its structure allows for the design of compounds with enhanced biological activity and specificity .

2.2. Synthesis of Chiral Amino Acids

The compound is also utilized in synthesizing chiral amino acids and other biologically active molecules. For instance, it serves as an intermediate in the synthesis of hydroxyethylene isosteres, which are critical components in antiretroviral therapy . The Boc protecting group enables selective reactions that lead to the formation of complex chiral structures necessary for pharmaceutical applications.

A study published in Nature highlighted the use of this compound derivatives in developing small molecule inhibitors targeting specific proteins involved in viral infections. The research demonstrated that these compounds not only inhibited viral replication but also showed favorable pharmacokinetic properties, making them potential candidates for further development into therapeutic agents .

3.2. Synthesis of Polycyclic Compounds

Another research effort focused on utilizing this compound to synthesize polycyclic Toll-like receptor antagonists useful in treating immune disorders. The study outlined a series of reactions involving this compound that led to high-yield production of novel compounds with significant biological activity against immune-related conditions .

属性

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-12(2,3)18-10(16)14(8-7-9-15)11(17)19-13(4,5)6/h9H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQYATPTVWCYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。